
1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine is a synthetic compound with a molecular formula of C11H24N2O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of pyrazole derivatives with ethyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyrazole ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of pyrazole alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA), leading to various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, such as cancer and neurological disorders.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and biological responses. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-N-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-Methyl-3-phenyl-1H-pyrazol-5-amine: Known for its analgesic properties.
1-Phenyl-3-(2-pyridyl)-1H-pyrazol-5-amine: Studied for its anticancer activities.
1-Ethyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine: Investigated for its potential as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Eigenschaften
Molekularformel |
C9H17N3O |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
1-ethyl-N-(1-methoxypropan-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-4-12-6-9(5-10-12)11-8(2)7-13-3/h5-6,8,11H,4,7H2,1-3H3 |
InChI-Schlüssel |
FORONONWCKWOTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)NC(C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


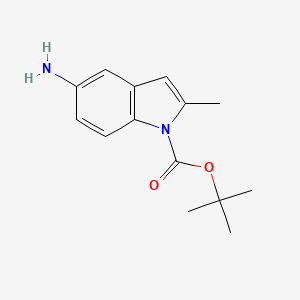
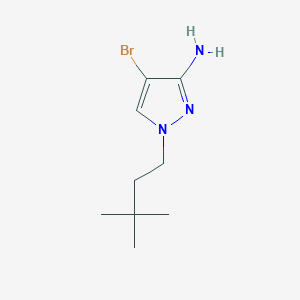
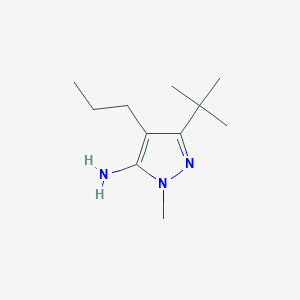

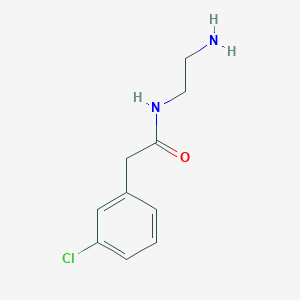
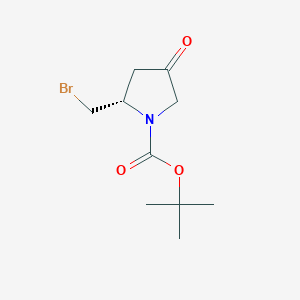
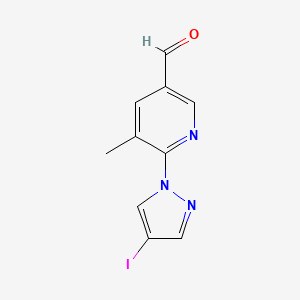
![(2AR,6aR)-decahydronaphtho[2,3-b]oxirene](/img/structure/B13061507.png)
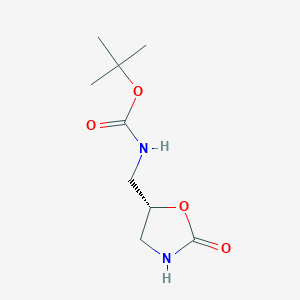
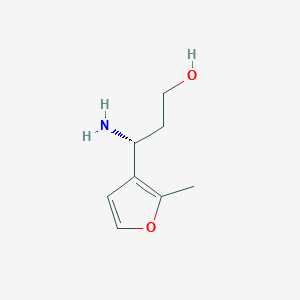
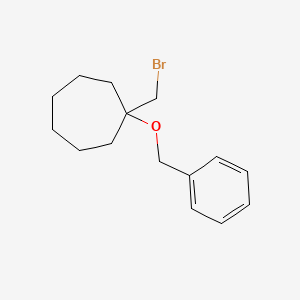
![1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B13061531.png)
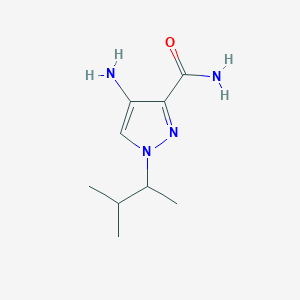
![{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13061549.png)
